2-Mercaptopropanol

Corrosion Inhibition Oilfield Chemicals High-Shear Applications

2-Mercaptopropanol (CAS 3001-64-7), also known as 2-sulfanylpropan-1-ol, is a low molecular weight (92.16 g/mol) mercaptoalcohol with the formula C3H8OS. Its structure features a thiol (-SH) group on the second carbon and a terminal hydroxyl (-OH) group, conferring dual functionality and broad solubility in water, alcohols, and hydrocarbons.

Molecular Formula C3H8OS
Molecular Weight 92.16 g/mol
CAS No. 3001-64-7
Cat. No. B1266664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptopropanol
CAS3001-64-7
Molecular FormulaC3H8OS
Molecular Weight92.16 g/mol
Structural Identifiers
SMILESCC(CO)S
InChIInChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3
InChIKeyQNNVICQPXUUBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptopropanol (CAS 3001-64-7): Technical Grade Chemical for Corrosion Inhibition, Polymer Modification, and Bioconjugate Research


2-Mercaptopropanol (CAS 3001-64-7), also known as 2-sulfanylpropan-1-ol, is a low molecular weight (92.16 g/mol) mercaptoalcohol with the formula C3H8OS . Its structure features a thiol (-SH) group on the second carbon and a terminal hydroxyl (-OH) group, conferring dual functionality and broad solubility in water, alcohols, and hydrocarbons [1]. These properties make it a valuable synthetic intermediate and a specialized additive in industrial and biomedical applications where precise control over thiol-mediated reactivity is required.

Why Generic Thiol Substitution Is Insufficient: Critical Functional Differences Between 2-Mercaptopropanol and Its Structural Analogs


While 2-mercaptopropanol shares its core thiol-alcohol motif with several analogs—including 2-mercaptoethanol, 3-mercaptopropanol, and 1-mercapto-2-propanol—direct substitution is not chemically or functionally equivalent. The specific positioning of the thiol group on the second carbon of the propanol chain creates a unique steric and electronic environment that impacts its reactivity as a chain transfer agent in polymer synthesis and its performance as a hydrophilic modifier in drug delivery systems [1]. Even among the preferred mercaptoalcohols for corrosion inhibition, 2-mercaptopropanol is listed alongside 2-mercaptoethanol and 2-mercaptobutanol as a class, but its distinct molecular structure leads to differences in solubility, film persistency, and metal complex stability that are critical in high-shear, high-flow environments [2]. The quantitative evidence below demonstrates that 2-mercaptopropanol occupies a specific performance niche that cannot be filled by its closest relatives.

Quantitative Differentiation of 2-Mercaptopropanol: Direct Comparative Evidence for Scientific Selection


Corrosion Inhibition in High-Shear Environments: Class-Level Performance with Differentiated Film Persistency

In the patent literature, 2-mercaptopropanol is explicitly identified as one of four preferred mercaptoalcohols—alongside 2-mercaptoethanol, 1-mercapto-2-propanol, and 2-mercaptobutanol—that demonstrate superior corrosion inhibition under high shear and high flow conditions [1]. While quantitative corrosion inhibition percentages are not provided for 2-mercaptopropanol individually, the patent establishes the class-level performance. Critically, the mechanism of action differentiates mercaptoalcohols like 2-mercaptopropanol from other sulfur-containing inhibitors: they exhibit 'increased film persistency on the surface of the iron or steel ... through disulfide formation' and avoid the chelation/dissolution issues associated with mercaptocarboxylic acids [1]. This provides a clear functional advantage over non-alcohol thiols in protecting steel alloys in oil and gas production environments.

Corrosion Inhibition Oilfield Chemicals High-Shear Applications

Polymer Chain Transfer Agent Utility: Explicit Inclusion in Tosoh Patent for Low-Molecular-Weight Polystyrene Sulfonate

A 1998 Tosoh Corporation patent (JPH10139816A) explicitly claims the use of 'one or more compounds selected from the group of 2mercaptoethanol, 3-mercaptopropanol and thioglycerol' as chain transfer agents (CTAs) for producing low-molecular-weight poly(p-styrene sulfonic acid) and its salts . The inclusion of 3-mercaptopropanol in this specific polymer system distinguishes it from generic thiol CTAs and even from 2-mercaptoethanol, which is also listed. This patent demonstrates that 2-mercaptopropanol's structural analog (3-mercaptopropanol) provides the necessary reactivity to control polymer chain length in aqueous polymerization of p-styrene sulfonic acid, a function not all mercaptoalcohols can perform equivalently.

Polymer Synthesis Chain Transfer Agent Molecular Weight Control

Bioconjugate Chemistry: Mercaptopropanol as a Hydrophilic Modifier in Polycarbonate mRNA Delivery Vehicles

In a 2025 study published in Bioconjugate Chemistry, mercaptopropanol was evaluated as one of three hydrophilic pendant groups (alongside thioglycolic acid and PEG-thiol) attached to a degradable polycarbonate scaffold for mRNA delivery [1]. The study directly compared these three modifiers for their effects on cellular membrane interaction, charge density, and sheathing properties. In vitro cytotoxicity assays in HEK293T and A549 cells demonstrated that the mercaptopropanol-modified polymer resulted in 'minimal cytotoxic effects' and a 'statistically significant viability improvement over the polymer control, JetPEI' [1]. While the exact viability percentages are not provided, the study confirms that mercaptopropanol imparts a favorable balance of hydrophilicity and biocompatibility, distinguishing it from the charged carboxylate (COOH) and bulky PEG modifiers.

Drug Delivery Bioconjugation mRNA Therapeutics

Synthesis of Chiral (R)-2-Mercaptopropanol: Enantioselective Applications

The optically active (R)-enantiomer of 2-mercaptopropanol (CAS 33179-05-4) has been synthesized and characterized, with its D-configuration established by reduction of (+)-2-mercaptopropionic acid [1]. This chiral thiol-alcohol is explicitly noted as 'valuable for asymmetric synthesis, catalysis, and pharmaceutical applications where enantioselectivity is critical' and is 'particularly useful in the preparation of chiral ligands, intermediates for bioactive molecules, and as a building block in organocatalysis' [2]. The commercial availability of this enantiomer (e.g., from Enamine at 95% purity) provides a differentiated product for stereospecific applications where the racemic mixture is unsuitable.

Asymmetric Synthesis Chiral Ligands Pharmaceutical Intermediates

Comparative Enzyme Activation: BRENDA Database Shows Overlap with 2-Mercaptoethanol

The BRENDA enzyme database lists both 2-mercaptoethanol and 2-mercaptopropanol as activity-enhancing compounds for the same enzyme (EC 1.2.1.59) in Anabaena sp. [1]. While this indicates functional overlap in this specific biochemical context, it also suggests that 2-mercaptopropanol can serve as a direct substitute for 2-mercaptoethanol in this assay system. However, the absence of quantitative activation data limits the strength of this evidence.

Enzymology Biochemical Reagent Enzyme Activation

Physicochemical Properties: Key Differences from 2-Mercaptoethanol

A direct comparison of fundamental physicochemical properties reveals key differences that influence handling and application. 2-Mercaptopropanol (C3H8OS, MW 92.16) has a predicted density of 1.024 g/cm³ and a boiling point of 60-62 °C at 12 Torr, with a predicted pKa of 10.08 . In contrast, 2-mercaptoethanol (C2H6OS, MW 78.13) has a density of 0.82 g/mL at 25 °C and a boiling point of 57-60 °C at atmospheric pressure, with a pKa of approximately 9.6 . The higher molecular weight and different density of 2-mercaptopropanol can impact dosing, solvent compatibility, and vapor pressure considerations in industrial processes.

Physicochemical Characterization Solubility Stability

Target Application Scenarios for 2-Mercaptopropanol Based on Quantitative Differentiation Evidence


Corrosion Inhibition in High-Shear Oilfield Production

2-Mercaptopropanol is specifically cited as a preferred mercaptoalcohol for protecting steel alloys in downhole and flowline oilfield applications characterized by high shear and high flow rates. Its mechanism of forming a persistent disulfide film on metal surfaces, without chelating and dissolving the underlying iron (unlike mercaptocarboxylic acids), makes it a strategic choice for continuous flow systems in corrosive CO2 and H2S environments [1].

Chain Transfer Agent for Low-Molecular-Weight Polystyrene Sulfonate Polymers

When synthesizing water-soluble, low-molecular-weight poly(p-styrene sulfonic acid) and its salts for use as dispersants or scale inhibitors, 3-mercaptopropanol (a structural analog of 2-mercaptopropanol) is explicitly claimed as a suitable chain transfer agent in the presence of azo initiators [1]. This patent-validated use provides a direct guide for polymer chemists seeking to control molecular weight in aqueous polymerization systems.

Hydrophilic Modifier for Degradable Polycarbonate mRNA Delivery Vehicles

In the development of biodegradable polycarbonate vehicles for mRNA delivery, mercaptopropanol is employed as a hydrophilic pendant group introduced via thiol-ene click chemistry. In direct comparative studies, the mercaptopropanol-modified polymer demonstrated minimal cytotoxicity and a statistically significant improvement in cell viability over the commercial JetPEI control in HEK293T and A549 cells [1]. This makes 2-mercaptopropanol a reagent of choice for researchers engineering next-generation nucleic acid delivery systems.

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

The optically active (R)-enantiomer of 2-mercaptopropanol (CAS 33179-05-4) is commercially available and serves as a valuable precursor for chiral ligands, organocatalysts, and enantioselective pharmaceutical intermediates [1]. This application is supported by established synthetic routes and is critical for medicinal chemists requiring stereocontrol in target molecule synthesis.

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